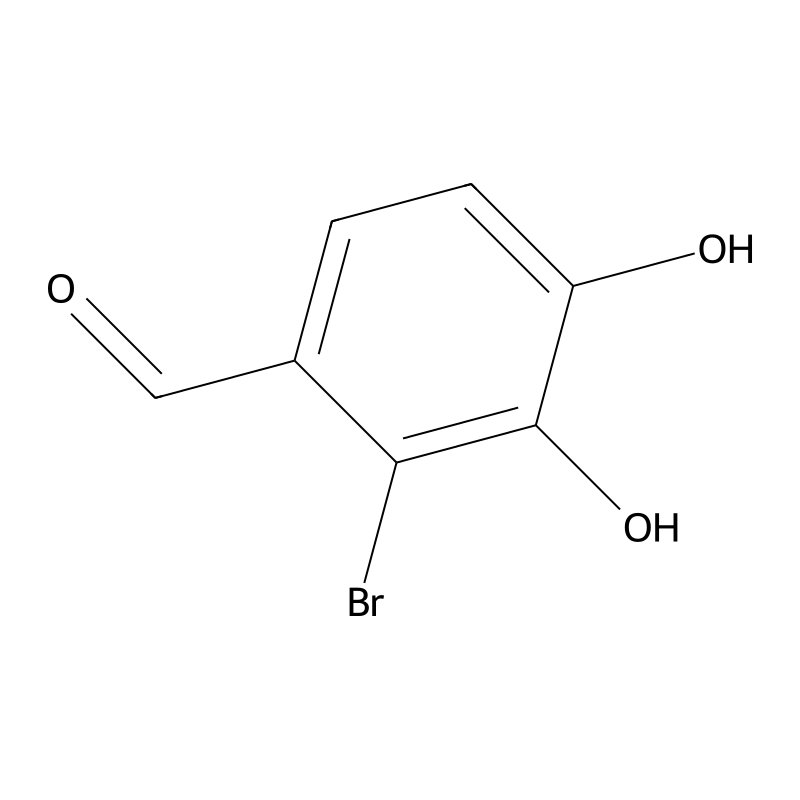

2-Bromo-3,4-dihydroxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic synthesis

2-Bromo-3,4-dihydroxybenzaldehyde possesses a reactive bromine atom and two hydroxyl groups. This combination makes it a potential building block for the synthesis of more complex organic molecules. The bromo group can participate in various substitution reactions, while the hydroxyl groups can be involved in condensation reactions or derivatized to introduce new functionalities [].

Biological activity

The presence of hydroxyl groups suggests that 2-Bromo-3,4-dihydroxybenzaldehyde might exhibit some biological activity. Many naturally occurring phenolic compounds (compounds with hydroxyl groups attached to aromatic rings) possess various biological properties, including antioxidant, anti-inflammatory, or antimicrobial effects []. However, there is currently no published research on the specific biological activity of 2-Bromo-3,4-dihydroxybenzaldehyde.

Hair growth promotion

A recent study investigated a similar compound, 5-bromo-3,4-dihydroxybenzaldehyde (which differs in the position of the bromine atom). This study suggests that this related compound may promote hair growth by activating specific signaling pathways in dermal papilla cells []. Further research is needed to determine if 2-Bromo-3,4-dihydroxybenzaldehyde possesses similar hair growth promoting properties.

2-Bromo-3,4-dihydroxybenzaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 217.02 g/mol. It is characterized by the presence of a bromine atom at the second position and hydroxyl groups at the third and fourth positions of a benzaldehyde structure. This compound is part of the broader family of dihydroxybenzaldehydes, which are known for their diverse chemical reactivity and biological activities. The compound is also recognized by its CAS number, 4815-97-8, and is often utilized in various chemical syntheses and biological studies due to its functional groups that facilitate further reactions and interactions.

- Bromination: The presence of the bromine atom allows for electrophilic substitution reactions, where further bromination can occur under suitable conditions.

- Reduction: 2-Bromo-3,4-dihydroxybenzaldehyde can be reduced to corresponding alcohols or phenols using reducing agents such as lithium aluminum hydride.

- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.

- Oxidation: The aldehyde group can be oxidized to carboxylic acids under oxidative conditions.

These reactions highlight the compound's versatility in organic synthesis, making it a valuable intermediate in the production of various chemical entities.

Several methods for synthesizing 2-bromo-3,4-dihydroxybenzaldehyde have been documented:

- Bromination of 3,4-dihydroxybenzaldehyde: This method involves treating 3,4-dihydroxybenzaldehyde with bromine in an acetic acid medium. This reaction typically occurs at room temperature and can yield high purity products .

- Catalytic Oxidation: A more complex synthesis involves the catalytic oxidation of catechol with glyoxylic acid under alkaline conditions to produce 3,4-dihydroxybenzaldehyde, which can then be brominated .

These methods emphasize the compound's accessibility through established organic synthesis techniques.

2-Bromo-3,4-dihydroxybenzaldehyde finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic effects.

- Chemical Research: Used as a reagent in organic synthesis for creating more complex molecules.

- Material Science: Its derivatives may be explored for use in developing new materials with specific properties.

The compound's functional groups make it particularly useful in medicinal chemistry for designing new drugs.

Interaction studies involving 2-bromo-3,4-dihydroxybenzaldehyde primarily focus on its binding properties with biological targets. For example, research indicates that similar compounds can interact with immunoglobulin E receptors on mast cells, inhibiting allergic responses by preventing receptor activation . Such studies are crucial for understanding how these compounds can be utilized in therapeutic applications against allergic diseases.

Several compounds share structural similarities with 2-bromo-3,4-dihydroxybenzaldehyde. Here are a few notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,4-Dihydroxybenzaldehyde | No bromine; two hydroxyl groups | Exhibits strong antioxidant activity |

| 5-Bromo-3,4-dihydroxybenzaldehyde | Bromine at position five; two hydroxyl groups | Known for anti-allergic effects from marine sources |

| 2-Bromo-4-hydroxybenzaldehyde | Bromine at position two; one hydroxyl group | Potential applications in dye synthesis |

| 3-Bromo-4,5-dihydroxybenzaldehyde | Bromine at position three; two hydroxyl groups | Investigated for anti-inflammatory properties |

Each of these compounds has unique properties that differentiate them from 2-bromo-3,4-dihydroxybenzaldehyde while sharing functional characteristics that allow for similar reactivity and applications.

This comprehensive overview underscores the significance of 2-bromo-3,4-dihydroxybenzaldehyde in both synthetic chemistry and biological research contexts.